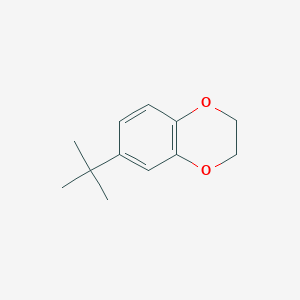

1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro-

Description

6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C13H18O2. This compound is characterized by a benzodioxine ring substituted with a tert-butyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Properties

CAS No. |

93591-46-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

6-tert-butyl-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

DGNGLIIXSGEQSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-(1,1-dimethylethyl)catechol : This substituted catechol is a common precursor, providing the tert-butyl group at the 6-position.

- Dihalogenated alkylating agents : Used for cyclization to form the dioxin ring.

- Catalysts for hydrogenation : Palladium on carbon (Pd/C) or other hydrogenation catalysts for selective reduction of the 2,3-double bond.

Cyclization Protocol

A typical method involves:

- Reacting 6-(1,1-dimethylethyl)catechol with a suitable dihalogenated alkane (e.g., dichloromethane or dibromoethane) under basic conditions (such as potassium carbonate in acetone or DMF).

- The reaction proceeds via nucleophilic substitution where the catechol hydroxyl groups attack the alkyl halide, forming the 1,4-benzodioxin ring.

- Reaction conditions: reflux temperature for several hours (6–24 h) to ensure complete cyclization.

- Workup involves extraction and purification by recrystallization or chromatography.

Hydrogenation Step

- The cyclized product is subjected to catalytic hydrogenation to reduce the double bond between carbons 2 and 3.

- Conditions: hydrogen gas atmosphere (1–5 atm), Pd/C catalyst, room temperature to mild heating (25–50 °C).

- Reaction time varies from 2 to 12 hours depending on catalyst loading and pressure.

- The product is isolated by filtration to remove catalyst and purified by standard methods.

Microwave-Assisted Synthesis (Recent Advances)

Microwave irradiation has been employed to enhance reaction rates and yields in heterocyclic synthesis, including benzodioxin derivatives:

- Microwave-assisted cyclization reduces reaction times from hours to minutes.

- Typical conditions: 80–150 °C, 10–60 minutes, solvent such as ethanol or acetic acid.

- Benefits include higher yields (up to 90%) and cleaner reaction profiles.

- Example: Knoevenagel condensation and cyclization reactions under microwave conditions have shown significant improvements in related heterocycle syntheses.

Data Table: Representative Preparation Conditions and Yields

Research Discoveries and Analysis

- Microwave-assisted methods have been shown to overcome limitations of classical heating such as long reaction times and moderate yields.

- The tert-butyl substitution at the 6-position provides steric hindrance that influences reactivity and selectivity during cyclization and hydrogenation.

- The 2,3-dihydro modification affects the electronic properties of the benzodioxin ring, which can be critical for biological activity and further functionalization.

- Recent patents and literature focus on the use of benzodioxin derivatives in pharmaceutical applications, necessitating scalable and efficient synthetic methods.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form dimeric products through regio- and stereospecific dimerization.

Reduction: Reduction reactions can be performed under specific conditions, although detailed studies on this are limited.

Substitution: The compound can undergo substitution reactions, particularly involving the tert-butyl group.

Common Reagents and Conditions

Common reagents used in reactions involving 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine include oxidizing agents like tert-butyl hydroperoxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the oxidation of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine include dimeric structures such as tetra-tert-butyl-6,10a-dihydroxy-1,2-dioxo-3,4a,7,9-1,2,4a,10a-tetrahydrodibenzo-1,4-dioxine .

Scientific Research Applications

6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

Medicine: Research into its potential therapeutic applications is ongoing, although specific medical uses are not yet well-established.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets through oxidation and reduction processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage . The molecular pathways involved include the stabilization of radical intermediates and the formation of stable dimeric products through Diels-Alder heterocyclization .

Comparison with Similar Compounds

Similar Compounds

4,6-di-tert-butylpyrogallol: Similar in structure but differs in the position of the tert-butyl groups and the presence of additional hydroxyl groups.

tert-Butylhydroquinone: Known for its antioxidant properties, similar to 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine, but with a different core structure.

Uniqueness

6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific benzodioxine ring structure and the presence of a tert-butyl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of complex organic molecules and in studies of antioxidant activity.

Biological Activity

1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- (CAS Number: 93591-46-9) is a chemical compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The structure consists of a benzodioxin core with a tert-butyl group that may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzodioxins exhibit antimicrobial activity. For instance, compounds similar to 1,4-benzodioxin have been shown to selectively target bacterial DNA over mammalian DNA, suggesting a potential role in developing new antimicrobial agents. A study found that certain analogues demonstrated significant inhibition of microbial topoisomerases while showing reduced cytotoxicity to mammalian cells .

Antitumor Activity

Another area of interest is the antitumor properties of benzodioxin derivatives. A study involving deuterated benzodiazepine derivatives indicated that modifications to the benzodioxin structure could enhance antitumor activity in vivo. These findings suggest that structural modifications can lead to compounds with improved therapeutic profiles .

The biological activity of 1,4-benzodioxin may be attributed to its ability to interact with various biological targets:

- DNA Minor Groove Binding : Some analogues have shown improved binding affinity to the DNA minor groove, which is crucial for their antimicrobial and anticancer activities.

- Topoisomerase Inhibition : The inhibition of microbial topoisomerase I indicates a mechanism through which these compounds can exert their effects selectively on bacteria .

Case Studies

Several case studies have investigated the biological effects of benzodioxin derivatives:

- Study on Antimicrobial Activity :

- Antitumor Activity Investigation :

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Target |

|---|---|---|---|

| Antimicrobial | Benzodioxin analogue | <10 (E. coli topoisomerase I) | Bacterial DNA |

| Antitumor | Deuterated benzodiazepine derivative | Not specified | Cancer cells |

Q & A

Q. What are the recommended synthetic routes for 1,4-benzodioxin derivatives with tertiary-butyl substituents, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of substituted 1,4-benzodioxins often involves multi-step reactions. For example, sulfonylation of the benzodioxin core with sulfonyl chloride (e.g., to introduce sulfonyl-amino groups) requires controlled anhydrous conditions and stoichiometric ratios to avoid side reactions . Optimization includes monitoring reaction progress via TLC or HPLC and purifying intermediates via column chromatography. For sterically hindered substituents like 1,1-dimethylethyl, microwave-assisted synthesis may enhance yield by reducing steric hindrance effects .

Q. How can structural elucidation of 1,4-benzodioxin derivatives be performed to confirm substituent positioning?

Methodological Answer: Combine spectroscopic techniques:

- NMR : H and C NMR identify aromatic proton environments and substituent effects (e.g., deshielding of protons near electron-withdrawing groups) .

- IR : Characteristic C-O-C stretching (1,4-benzodioxin ring, ~1250 cm) and carbonyl peaks (if present) .

- X-ray crystallography : Resolve steric effects of bulky groups like 1,1-dimethylethyl, as seen in related benzodioxane derivatives .

Q. What thermodynamic properties are critical for predicting the stability of 1,4-benzodioxin derivatives under experimental conditions?

Methodological Answer: Key properties include:

- Enthalpy of vaporization (ΔvapH) : Reported values vary by method (e.g., 50.4 kJ/mol via vapor pressure measurements vs. 67.4 kJ/mol via calorimetry) due to experimental assumptions .

- Boiling points : Reduced-pressure boiling points (e.g., 376.2 K at 0.008 bar) inform distillation protocols .

- Computational thermochemistry : Density Functional Theory (DFT) calculates substituent effects on stability, validated against experimental data .

Advanced Research Questions

Q. How can 1,4-benzodioxin derivatives be tailored to study enzyme inhibition or biological pathway modulation?

Methodological Answer:

- Functionalization : Introduce bioisosteric groups (e.g., amine or sulfonamide) to enhance target binding. For example, 2,3-dihydro-1,4-benzodioxin-6-amine derivatives act as probes for serotonin receptors .

- Assay design : Use fluorescence polarization assays to measure binding affinity (IC) and molecular docking to predict interactions with enzyme active sites .

Q. How do discrepancies in thermodynamic data for 1,4-benzodioxin derivatives arise, and how can they be resolved?

Methodological Answer: Discrepancies stem from:

- Measurement techniques : Calorimetry (ΔvapH° = 67.4 kJ/mol) vs. vapor pressure methods (ΔvapH° = 50.4 kJ/mol) .

- Sample purity : Impurities (e.g., residual solvents) alter results. Validate via GC-MS or elemental analysis .

- Computational vs. experimental : Adjust DFT functionals (e.g., B3LYP/6-311+G(d,p)) to match empirical data .

Q. What environmental persistence or toxicity concerns are associated with 1,4-benzodioxin derivatives, and how are they assessed?

Methodological Answer:

- Persistence studies : Use OECD 301 biodegradation tests to measure half-life in soil/water .

- Toxicity screening : Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

- Metabolite identification : LC-QTOF-MS identifies degradation products (e.g., deaminated metabolites in triazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.